An In-depth Technical Guide to 3-Penten-1-yne: Core Properties and Structure
An In-depth Technical Guide to 3-Penten-1-yne: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Penten-1-yne is an organic compound with the molecular formula C₅H₆.[1][2] As an enyne, it possesses both a carbon-carbon double bond and a carbon-carbon triple bond, making it a versatile building block in organic synthesis.[2][3] This guide provides a comprehensive overview of the fundamental properties, structure, and key experimental protocols related to 3-penten-1-yne, tailored for professionals in research and drug development. The molecule exists as two geometric isomers, (E)-3-penten-1-yne and (Z)-3-penten-1-yne, which exhibit distinct physical properties and reactivity.[4][5]
Molecular Structure and Properties
The structure of 3-penten-1-yne consists of a five-carbon chain containing a double bond at the third carbon and a terminal triple bond at the first carbon.[6] The hybridization of the carbon atoms varies along the chain: C1 and C2 of the alkyne group are sp-hybridized, while C3 and C4 of the alkene group are sp²-hybridized, and the methyl carbon (C5) is sp³-hybridized. This combination of functionalities imparts a unique reactivity to the molecule.
Stereoisomerism
3-Penten-1-yne exists as two stereoisomers, the (E) or trans isomer and the (Z) or cis isomer, arising from the geometry of the double bond.[4][5]
-
(E)-3-Penten-1-yne (trans): The methyl group and the acetylenic proton are on opposite sides of the double bond.[4]
-
(Z)-3-Penten-1-yne (cis): The methyl group and the acetylenic proton are on the same side of the double bond.[5]
The specific isomer used can be critical in stereoselective synthesis, where precise control over the three-dimensional arrangement of atoms is required.[3]
Physicochemical Data
The following tables summarize the key physical and chemical properties of 3-penten-1-yne and its isomers.
Table 1: General and Isomer-Specific Properties of 3-Penten-1-yne
| Property | Value | Isomer | CAS Number | Reference |
| Molecular Formula | C₅H₆ | Mixture | 2206-23-7 | [1] |
| Molecular Weight | 66.10 g/mol | All | [2] | |
| IUPAC Name | pent-3-en-1-yne | Mixture | 2206-23-7 | [7] |
| IUPAC Name | (E)-pent-3-en-1-yne | (E)-isomer | 2004-69-5 | [2] |
| IUPAC Name | (Z)-pent-3-en-1-yne | (Z)-isomer | 1574-40-9 | [5] |
| Density | 0.7293 g/cm³ | Mixture | 2206-23-7 | [8] |
| Density | 0.747 g/cm³ | (E)-isomer | 2004-69-5 | [9] |
| Boiling Point | 46-48 °C | Mixture | 2206-23-7 | [8] |
| Boiling Point | 36 °C | (E)-isomer | 2004-69-5 | [9] |
| Boiling Point | 44 °C | (Z)-isomer | 1574-40-9 | [10] |
| Melting Point | -113 °C (estimate) | (E)-isomer | 2004-69-5 | [9] |
| Flash Point | -41 °C | (E)-isomer | 2004-69-5 | [9] |
| Refractive Index | 1.4255 (estimate) | (E)-isomer | 2004-69-5 | [9] |
| XLogP3 | 1.6 | All | [9] | |
| Exact Mass | 66.0469501914 | All | [9] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Isomer | Key Features | Reference |
| ¹H NMR (CDCl₃) | (Z)-isomer | δ 5.5-6.0 (m, 2H, vinylic protons), δ 3.1 (s, 1H, acetylenic proton), δ 1.7 (d, 3H, methyl protons) | [3] |
| Mass Spectrometry (GC-MS) | (Z)-isomer | m/z top peak: 66; 2nd highest: 39; 3rd highest: 65 | [5] |
| IR Spectrum | (E)-isomer | Available in NIST/EPA Gas-Phase Infrared Database | [11] |
Experimental Protocols
Stereoselective Synthesis of (Z)-3-Penten-1-yne
A common method for the stereoselective synthesis of (Z)-3-penten-1-yne is the partial hydrogenation of 1,3-pentadiyne using a Lindlar catalyst.[3] This "poisoned" palladium catalyst selectively reduces one of the triple bonds to a (Z)-double bond.[3]
Materials and Reagents: [3]
-
1,3-Pentadiyne (≥98%)
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (Reagent Grade)
-
Anhydrous Hexane
-
Hydrogen Gas (High Purity)
-
Celite®
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment: [3]
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Septa
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure: [3]
-
Catalyst Suspension: Add Lindlar's catalyst (100 mg) to a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa.
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous hexane (20 mL) via syringe. Subsequently, add quinoline (0.1 mL) as a co-poison to enhance selectivity.
-
Addition of Starting Material: Add 1,3-pentadiyne (1.0 g, 15.1 mmol) to the stirred suspension.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen using a balloon. Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC to ensure the reaction stops after the consumption of one equivalent of hydrogen.
-
Workup: Once the reaction is complete, purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with hexane.
-
Purification: Combine the filtrate and washings. Carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature. The crude product can be further purified by distillation if necessary.
-
Characterization: Confirm the identity and purity of the final product, (Z)-3-penten-1-yne, using NMR spectroscopy and GC-MS.[3]
Caption: Workflow for the synthesis of (Z)-3-penten-1-yne.
Application in Natural Product Synthesis: Cadiot-Chodkiewicz Coupling
(Z)-3-Penten-1-yne is a valuable precursor in the synthesis of complex natural products, particularly those containing polyyne and enyne functionalities.[12] It often serves as a nucleophilic component in copper-catalyzed cross-coupling reactions like the Cadiot-Chodkiewicz coupling.[12] This reaction efficiently forms a new carbon-carbon bond between the terminal alkyne of (Z)-3-penten-1-yne and a bromoalkyne.[12]
General Protocol for Cadiot-Chodkiewicz Coupling: [12] This reaction is a reliable method for synthesizing unsymmetrical diynes. It involves the copper(I)-catalyzed coupling of a terminal alkyne with a 1-haloalkyne.
Caption: Logical relationship in Cadiot-Chodkiewicz coupling.
Safety Information
3-Penten-1-yne is a highly flammable liquid and vapor.[7] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, should be strictly followed.
Conclusion
3-Penten-1-yne, in both its (E) and (Z) isomeric forms, is a key five-carbon building block in organic chemistry. Its unique combination of a double and a terminal triple bond allows for a wide range of chemical transformations, making it particularly useful in the stereoselective synthesis of complex molecules and natural products. The experimental protocols provided herein for its synthesis and application offer a foundation for its use in research and development. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible utilization in the laboratory.
References
- 1. 3-Penten-1-yne [webbook.nist.gov]
- 2. 3-Penten-1-yne | C5H6 | CID 638083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Penten-1-yne, (E)- [webbook.nist.gov]
- 5. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Pent-3-en-1-yne | C5H6 | CID 137090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-PENTEN-1-YNE CAS#: 2206-23-7 [m.chemicalbook.com]
- 9. 3-Penten-1-yne, (3E)- (9CI)|2004-69-5|lookchem [lookchem.com]
- 10. 3-Penten-1-yne, (Z)- [webbook.nist.gov]
- 11. 3-Penten-1-yne, (E)- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]

